![molecular formula C16H17NO3S2 B14599090 4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene CAS No. 61166-99-2](/img/structure/B14599090.png)
4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene is an organic compound with the molecular formula C16H17NO3S2 This compound contains a benzene ring substituted with a methylsulfanyl group, a phenoxy group, a nitro group, and a propylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. The process may start with the nitration of a benzene derivative, followed by the introduction of methylsulfanyl and propylsulfanyl groups through substitution reactions. The phenoxy group can be introduced via nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions. The exact methods can vary depending on the desired scale of production and the available resources .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used
Scientific Research Applications
4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electron-rich benzene ring reacts with electrophiles. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and the pathways involved in its chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride
- 1-(Methylsulfanyl)-4-{[4-(Methylsulfanyl)phenyl]sulfanyl}benzene
- 4-Methoxy-2-methyl-1-methylsulfanyl-benzene
Uniqueness
4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene is unique due to the combination of its substituents, which impart distinct chemical properties and reactivity. The presence of both methylsulfanyl and propylsulfanyl groups, along with a nitro group, makes it a versatile compound for various chemical transformations and applications .
Properties
CAS No. |
61166-99-2 |
|---|---|
Molecular Formula |
C16H17NO3S2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(4-methylsulfanylphenoxy)-1-nitro-2-propylsulfanylbenzene |
InChI |
InChI=1S/C16H17NO3S2/c1-3-10-22-16-11-13(6-9-15(16)17(18)19)20-12-4-7-14(21-2)8-5-12/h4-9,11H,3,10H2,1-2H3 |
InChI Key |
QVBFYVVXHXTXEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)SC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6,8-Trimethylbenzo[g]isoquinoline](/img/structure/B14599007.png)
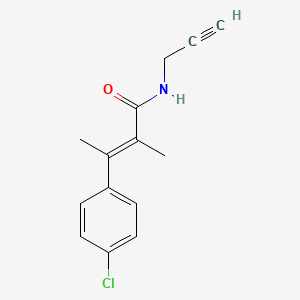
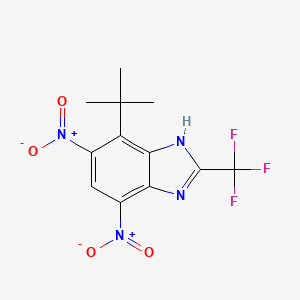
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene](/img/structure/B14599019.png)
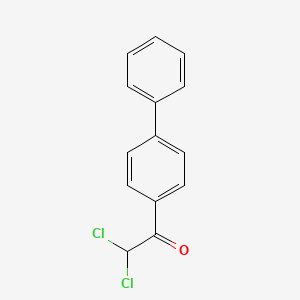
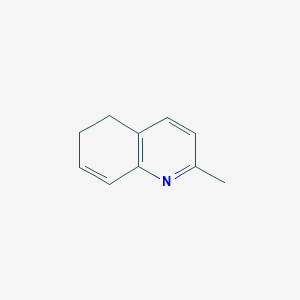
![[6-(1-Acetyloxy-3-methyl-5,8-dioxonaphthalen-2-yl)-3-methyl-5,8-dioxonaphthalen-1-yl] acetate](/img/structure/B14599036.png)
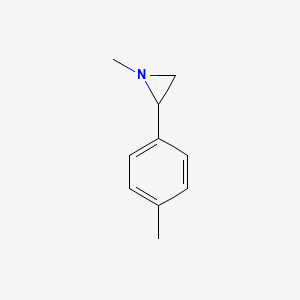
![4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate](/img/structure/B14599040.png)
![N-{1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B14599045.png)
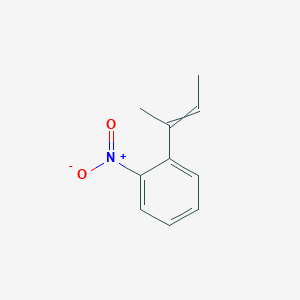
![Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl-](/img/structure/B14599061.png)

![Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane](/img/structure/B14599071.png)
